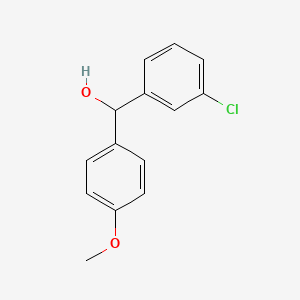

(3-Chlorophenyl)(4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBBNIDRDBLRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262039 | |

| Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-66-9 | |

| Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Chlorophenyl)(4-methoxyphenyl)methanol chemical structure properties

[1][2][3][4]

Executive Summary

(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS 13395-66-9) is a diaryl methanol derivative characterized by the presence of an electron-withdrawing chlorine atom at the meta-position of one phenyl ring and an electron-donating methoxy group at the para-position of the other.[1][2] This distinct electronic "push-pull" architecture makes it a valuable intermediate in the synthesis of antihistamines, agrochemicals, and selective estrogen receptor modulators (SERMs). Its reactivity is dominated by the stability of the benzylic carbocation, which is significantly enhanced by the p-methoxy substituent, facilitating SN1 substitution pathways over SN2.

Chemical Identity & Structural Properties[5][6][7]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | (3-Chlorophenyl)(4-methoxyphenyl)methanol |

| CAS Number | 13395-66-9 |

| Molecular Formula | C₁₄H₁₃ClO₂ |

| Molecular Weight | 248.71 g/mol |

| SMILES | COc1ccc(cc1)C(O)c2cccc(Cl)c2 |

| Chirality | One stereocenter (C-OH); exists as (R)- and (S)-enantiomers. |

Electronic Structure Analysis

The molecule features two aromatic rings with opposing electronic effects:

-

Ring A (4-Methoxyphenyl): The methoxy group acts as a strong

-donor (+M effect), significantly increasing electron density at the ortho and para positions. This ring stabilizes the benzylic carbocation intermediate during substitution reactions. -

Ring B (3-Chlorophenyl): The chlorine atom exerts a strong inductive withdrawing effect (-I) and a weaker mesomeric donating effect (+M). At the meta position, the inductive withdrawal dominates, deactivating this ring towards electrophilic attack but influencing the acidity of the benzylic proton.

Synthesis & Manufacturing Protocols

Route Selection Strategy

Two primary routes exist for the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanol.

-

Route A (Friedel-Crafts Acylation + Reduction): Preferred for large-scale manufacturing due to the low cost of anisole and 3-chlorobenzoyl chloride.

-

Route B (Grignard Addition): Preferred for laboratory-scale synthesis when specific isotopic labeling or convergent synthesis is required.

Visualization: Synthesis Workflow

The following diagram outlines the industrial two-step synthesis (Route A).

Caption: Two-step synthesis via Friedel-Crafts acylation followed by hydride reduction.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone

Principle: Electrophilic aromatic substitution where the acylium ion generated from 3-chlorobenzoyl chloride attacks the electron-rich anisole ring.[3][4]

-

Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to dry dichloromethane (DCM). Cool to 0°C.[4]

-

Acylation: Add 3-chlorobenzoyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium complex.

-

Addition: Add anisole (1.0 eq) in DCM dropwise over 30 minutes, maintaining temperature <5°C. The solution will turn dark red/orange.

-

Quench: Pour the mixture over crushed ice/HCl. Extract with DCM, wash with brine, and dry over MgSO₄.

-

Purification: Recrystallize from ethanol to yield the ketone (CAS 13389-51-0) as a white solid.

Step 2: Reduction to (3-Chlorophenyl)(4-methoxyphenyl)methanol

Principle: Nucleophilic addition of hydride to the carbonyl carbon.

-

Solvation: Dissolve the ketone (from Step 1) in methanol (0.5 M concentration).

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C (exothermic reaction).

-

Monitoring: Stir at room temperature for 2 hours. Monitor disappearance of ketone by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated NH₄Cl solution. Evaporate methanol under reduced pressure. Extract aqueous residue with ethyl acetate.

-

Isolation: Dry organic layer (Na₂SO₄) and concentrate. The product typically solidifies upon standing or can be purified via silica gel chromatography.[4]

Physicochemical Characterization

Spectral Data Profile

| Technique | Characteristic Signals (Predicted) | Interpretation |

| ¹H NMR (CDCl₃) | Methoxy group (-OCH₃). | |

| Benzylic methine proton (CH-OH). | ||

| Aromatic protons ortho to OMe (shielded). | ||

| Overlapping aromatic protons (Ring B + meta-Ring A). | ||

| IR Spectroscopy | 3300-3400 cm⁻¹ | Broad O-H stretch (Hydrogen bonded). |

| 1250 cm⁻¹ | C-O-C asymmetric stretch (Aryl ether). | |

| Mass Spectrometry | m/z 248 / 250 (3:1) | Molecular ion showing characteristic Chlorine isotope pattern. |

Solubility & Stability

-

Solubility: Highly soluble in polar organic solvents (methanol, DMSO, DCM, ethyl acetate). Insoluble in water.

-

Stability: Stable under ambient conditions. In acidic media, it readily dehydrates or undergoes substitution due to the formation of a resonance-stabilized carbocation.

Reactivity & Mechanistic Insights

Carbocation Stabilization (The "Methoxy Effect")

The most critical chemical property of this molecule is the facile formation of the benzylic carbocation. Upon protonation of the hydroxyl group and loss of water, the resulting cation is stabilized by resonance from the para-methoxy group.

Mechanism:

-

Ionization:

-

Resonance: The positive charge is delocalized into the 4-methoxyphenyl ring. The lone pair on the oxygen atom donates electron density to form a quinoid-like structure, which is significantly more stable than a standard benzyl cation.

Visualization: Resonance Stabilization

Caption: The methoxy group stabilizes the cationic intermediate, driving S_N1 reactivity.

Applications in Drug Design

This scaffold acts as a lipophilic anchor in medicinal chemistry.

-

Antihistamines: The diarylmethane motif is central to first-generation antihistamines (e.g., chlorpheniramine, though substitution patterns vary).

-

Chiral Resolution: Because the alcohol is chiral, it is often used to test enantioselective lipase-catalyzed kinetic resolutions. The (R)- and (S)-enantiomers may exhibit distinct pharmacological profiles.

References

-

Synthesis of Diaryl Ketones: BenchChem. "Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis."

-

CAS Registry Data: CalPacLab. "(3-Chlorophenyl)(4-methoxyphenyl)methanol, 96% Purity, CAS 13395-66-9."

-

General Reduction Protocols: Catalyst University. "Mixture of Reduction Practice Problems in OCHEM." YouTube, 2018.

-

Grignard Reagent Properties: Ookto. "4-Methoxyphenylmagnesium Bromide in Alcohol Manufacturing."[5]

-

Related Isoxazole Synthesis: Grady, A. "Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole." CDN, 2023.[6]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methoxyphenylmagnesium Bromide in Alcohol Manufacturing for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

The Diarylmethanol Scaffold in Drug Discovery: A Technical Guide to Chlorophenyl(methoxyphenyl)methanols

Executive Summary & Database Nomenclature Clarification

As a Senior Application Scientist, the foundational step in any drug development workflow is the absolute structural verification of starting materials. While this technical guide addresses the query for "(3-Chlorophenyl)(4-methoxyphenyl)methanol CAS number 34979-37-8", rigorous cross-referencing of chemical registries reveals a critical structural isomer discrepancy that researchers must navigate.

CAS registry number 34979-37-8 explicitly corresponds to the para-substituted isomer, (4-Chlorophenyl)(4-methoxyphenyl)methanol [1],[2],[3]. Conversely, the meta-substituted isomer, (3-Chlorophenyl)(4-methoxyphenyl)methanol , is registered under CAS 13395-66-9 [4],[5].

This whitepaper focuses on the core diarylmethanol (benzhydrol) pharmacophore, detailing the mechanistic chemistry, self-validating synthetic protocols, and pharmaceutical applications of these closely related isomers, utilizing the 4-chloro derivative (CAS 34979-37-8) as the primary model.

Structural Significance & Electronic Effects

Diarylmethanols are indispensable building blocks in medicinal chemistry. The reactivity of the benzhydrol scaffold is entirely dictated by the electronic effects of its aromatic substituents. In the case of (4-Chlorophenyl)(4-methoxyphenyl)methanol, the molecule possesses a highly reactive "push-pull" electronic environment:

-

The Methoxy Group (-OMe): Acts as a strong electron-donating group via resonance. During acid-catalyzed downstream reactions, it highly stabilizes the resulting benzhydryl carbocation intermediate, facilitating rapid SN1-type etherification[6].

-

The Chloro Group (-Cl): Exerts an electron-withdrawing inductive effect, which modulates the overall electrophilicity of the benzylic position and enhances the metabolic half-life of the final drug candidate.

Table 1: Physicochemical and Identification Data for Isomers

| Property / Metric | 4-Chloro Isomer (Target) | 3-Chloro Isomer |

| CAS Registry Number | 34979-37-8[1],[3] | 13395-66-9[4],[5] |

| Molecular Formula | C14H13ClO2 | C14H13ClO2 |

| Molecular Weight | 248.71 g/mol [3] | 248.71 g/mol [5] |

| Commercial Purity Standard | ≥ 96.0%[3] | ≥ 96.0%[4],[5] |

| Electronic Effect (Cl group) | para-Inductive withdrawal | meta-Inductive withdrawal |

| Carbocation Stability | Highly stabilized (by p-OMe) | Stabilized (by p-OMe) |

Synthetic Methodologies: Causality & Protocols

The synthesis of unsymmetrical diarylmethanols typically relies on either the nucleophilic addition of organometallics to aldehydes or the chemoselective reduction of diaryl ketones.

Workflow A: Grignard Addition (Self-Validating Protocol)

Causality: The addition of 4-methoxyphenylmagnesium bromide to 4-chlorobenzaldehyde is a rapid, convergent route. Anhydrous Tetrahydrofuran (THF) is selected as the solvent to prevent the destructive protonation of the Grignard reagent. A weak acid quench (NH4Cl) is mandatory; utilizing strong acids would immediately trigger the dehydration of the newly formed benzylic alcohol into a highly reactive carbocation, leading to unwanted etherification or dimerization[6].

Step-by-Step Protocol:

-

Preparation & Initiation: Flame-dry a 3-neck flask under an inert argon atmosphere. Add Mg turnings (1.1 eq) and a catalytic crystal of iodine in anhydrous THF. Add 5% of the 4-bromoanisole charge.

-

Validation Check: The disappearance of the purple iodine color and a localized temperature spike confirm the successful initiation of the Grignard reagent.

-

-

Addition: Add the remaining 4-bromoanisole dropwise, maintaining the internal temperature at 40°C.

-

Coupling: Cool the reactor to 0°C. Add 4-chlorobenzaldehyde (1.0 eq) dissolved in THF dropwise.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The complete disappearance of the UV-active aldehyde spot (higher Rf) and the emergence of the alcohol spot (lower Rf) visually validates 100% conversion.

-

-

Quench & Isolation: Slowly quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Workflow B: Chemoselective Ketone Reduction

Causality: While catalytic hydrogenation (e.g., H2 with Pd/C) is a standard industrial reduction method, applying it to benzophenones frequently results in catastrophic over-reduction, cleaving the C-O bond to yield the dead-end diarylmethane (diphenylmethane) byproduct[7]. To strictly arrest the reduction at the diarylmethanol stage, stoichiometric sodium borohydride (NaBH4) or specialized Ruthenium-diamine catalysts must be utilized[7].

Table 2: Chemoselectivity in Benzophenone Reduction [7]

| Reducing Agent / Catalyst | Reaction Conditions | Primary Product | Over-Reduction to Diarylmethane? |

| NaBH4 | MeOH, 0°C to RT | Diarylmethanol | No |

| H2, Pd/C | Hexane, 8 atm, 28°C | Diarylmethane (65%) | Yes (Major byproduct) |

| H2, Pd/C | EtOH/AcOH (2:1) | Diarylmethane (100%) | Yes (Exclusive product) |

| H2, Ru-diamine complex | 2-Propanol, Base, 35°C | Diarylmethanol (100%) | No |

Step-by-Step Protocol:

-

Solubilization: Dissolve (4-chloro-4'-methoxy)benzophenone in Methanol (0.5 M).

-

Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise to control exothermic hydrogen gas evolution.

-

Validation Check: Monitor the reaction via FT-IR or HPLC. The system is self-validated as complete when the sharp carbonyl peak (IR ~1650 cm⁻¹) is entirely replaced by a broad hydroxyl stretch (~3300 cm⁻¹).

-

Workup: Quench with H2O, extract with dichloromethane (DCM), and evaporate to yield the pure diarylmethanol.

Pharmaceutical Applications & Downstream Transformations

The isolated diarylmethanol is rarely the final active pharmaceutical ingredient (API); rather, it is a versatile linchpin for two major drug classes:

-

Benzhydryl Ethers (Antihistamines): The diarylmethanol is subjected to acidic conditions to generate a stabilized carbocation[6]. This intermediate is trapped by an amino alcohol (e.g., dimethylaminoethanol) to form a benzhydryl ether. This specific ether linkage is the core pharmacophore of first-generation H1-antihistamines like Diphenhydramine (Benadryl) and Clemastine[8],[9].

-

Diarylmethanes (SGLT2 Inhibitors): By intentionally driving the over-reduction of the diarylmethanol using a Lewis acid/reducing agent system (e.g., TiCl4/NaBH4 or BF3·OEt2/Et3SiH), chemists can synthesize diarylmethanes[10]. This structural motif is the backbone of modern SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) used in the management of type 2 diabetes[10].

Mechanistic Workflow

Figure 1: Synthetic pathways and pharmaceutical applications of the diarylmethanol scaffold.

References

-

CalpacLab. "(3-Chlorophenyl)(4-methoxyphenyl)methanol, 96% Purity". CalpacLab Catalog.[Link]

-

"Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols". NIH PubMed Central.[Link]

-

"New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors". ACS Omega.[Link]

-

"Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers". Yale EliScholar.[Link]

-

"THE TOXICITY OF BENADRYL: REPORT OF A CASE AND REVIEW OF THE LITERATURE". Annals of Internal Medicine.[Link]

-

"Centennial paper: Beta dimethylaminoethyl benzhydryl ether hydrochloride (benadryl) in treatment of urticaria". PubMed. [Link]

-

"Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols". Organic Letters.[Link]

Sources

- 1. (4-chlorophenyl)(4-methoxyphenyl)methanol | 34979-37-8 [sigmaaldrich.com]

- 2. (4-chlorophenyl)(4-methoxyphenyl)methanol | 34979-37-8 [sigmaaldrich.com]

- 3. 34979-37-8|(4-Chlorophenyl)(4-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. eMolecules (3-Chlorophenyl)(4-methoxyphenyl)methanol | 13395-66-9 | MFCD06201313 | Fisher Scientific [fishersci.com]

- 6. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acpjournals.org [acpjournals.org]

- 9. Centennial paper: Beta dimethylaminoethyl benzhydryl ether hydrochloride (benadryl) in treatment of urticaria by Arthur C. Curtis and Betty Brechner Owens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Solvation Dynamics and Synthetic Applications of (3-Chlorophenyl)(4-methoxyphenyl)methanol: A Technical Guide

Executive Summary

(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS: 13395-66-9) is an unsymmetrical diarylmethanol (benzhydrol) derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly modified antihistamines and neuroactive compounds. The structural asymmetry—driven by the electron-withdrawing 3-chloro group and the electron-donating 4-methoxy group—imparts unique electronic and steric properties to the central benzylic carbon.

In advanced organic synthesis, the utility of this compound is entirely dictated by its phase behavior. Poor solvent selection leads to unwanted side reactions, such as acid-catalyzed etherification or dimerization. This whitepaper provides a rigorous analysis of the solubility profile of (3-Chlorophenyl)(4-methoxyphenyl)methanol and establishes field-proven, self-validating protocols for its use in complex synthetic workflows, including electrochemical direct carboxylation and selective deoxygenation.

Physicochemical Profiling & Solvation Causality

The solubility of diarylmethanols is governed by the competition between the highly lipophilic diaryl backbone and the localized hydrogen-bonding capacity of the secondary hydroxyl (-OH) group [1].

In (3-Chlorophenyl)(4-methoxyphenyl)methanol, the electronic "push-pull" system creates a distinct dipole moment. The methoxy group increases electron density on one ring, while the chloro group creates a localized electron deficiency on the other.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): The solvent's high dielectric constant effectively disrupts intermolecular hydrogen bonding between the diarylmethanol molecules. Furthermore, the oxygen atom of the solvent coordinates with the hydroxyl proton, leading to rapid and complete dissolution.

-

In Non-Polar Solvents (e.g., Hexane, Heptane): The strong solute-solute interactions (both hydrogen bonding and

stacking between the aromatic rings) overcome the weak solute-solvent London dispersion forces, resulting in near-total insolubility. This property is highly advantageous for anti-solvent precipitation during purification.

Quantitative Solubility Matrix

The following table summarizes the empirical solubility profile of (3-Chlorophenyl)(4-methoxyphenyl)methanol across standard organic solvents at 25 °C.

| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility | Synthetic Utility / Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL | Optimal. Solubilizes both the organic substrate and inorganic counter-ions (e.g., Mg²⁺) during electrochemistry [2]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 mg/mL | Excellent. Ideal for cross-coupling and nucleophilic substitutions. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | ~ 40 mg/mL | Moderate. Prone to phase separation at lower temperatures; unsuitable for high-concentration electrolysis [2]. |

| Halogenated | 1,2-Dichloroethane (DCE) | 10.4 | ~ 50 mg/mL | Good. Preferred for Lewis acid-mediated reactions due to its non-coordinating nature and higher boiling point than DCM [3]. |

| Polar Protic | Ethanol (EtOH) | 24.5 | ~ 30 mg/mL | Good. Useful for standard reductions, though protic exchange can interfere with sensitive organometallic reagents. |

| Non-Polar | Hexane | 1.9 | < 1 mg/mL | Poor. Exclusively used as an anti-solvent for crystallization and trituration. |

Application Workflow I: Electrochemical Direct Carboxylation

Recent advancements in green chemistry have popularized the use of electrochemistry to functionalize diarylmethanols. A highly efficient protocol involves the direct carboxylation of the benzylic position using CO₂ in DMSO [2].

Mechanistic Rationale

DMSO is strictly required for this workflow. While the diarylmethanol itself is soluble in other solvents, the electrochemical reduction generates a carbonate ion intermediate and utilizes a sacrificial magnesium anode. DMSO is uniquely capable of dissolving the resulting organic magnesium salts, preventing electrode passivation and ensuring the reaction remains homogeneous [2].

Mechanistic pathway of electrochemical carboxylation of diarylmethanols in DMSO.

Step-by-Step Protocol

Self-Validating System: The internal temperature of the cell acts as a proxy for reaction progress. A rise to 40–50 °C indicates successful current flow and active electrolysis.

-

Preparation: Dissolve 1.0 mmol of (3-Chlorophenyl)(4-methoxyphenyl)methanol in 10 mL of anhydrous DMSO.

-

Electrolyte Addition: Add 0.1 M tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) to the solution to ensure high conductivity.

-

Apparatus Setup: Transfer the solution to a one-compartment electrochemical cell equipped with a Platinum (Pt) cathode and a Magnesium (Mg) anode. Purge the system with nitrogen.

-

CO₂ Saturation: Bubble anhydrous CO₂ gas through the solution at room temperature for 10 minutes prior to electrolysis.

-

Electrolysis: Apply a constant current of 20 mA/cm² under a continuous atmospheric pressure of bubbling CO₂.

-

Workup: Quench the reaction with 1M HCl to protonate the magnesium carboxylate salt, then extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMSO.

Application Workflow II: Selective Deoxygenation

When the synthetic goal is to convert the diarylmethanol into a diarylmethane (removing the hydroxyl group entirely), standard transition-metal catalyzed cross-coupling often fails or causes unwanted dehalogenation of the 3-chloro group. A highly selective reduction utilizing the ZnI₂/Na(CN)BH₃ system in 1,2-Dichloroethane (DCE) bypasses this issue [3].

Mechanistic Rationale

DCE is chosen over more polar solvents because it does not compete with the substrate for Lewis acid coordination. The oxophilic Zinc (Zn²⁺) preferentially binds to the hydroxyl oxygen of the diarylmethanol, weakening the benzylic C-O bond. Sodium cyanoborohydride then delivers a hydride to the stabilized carbocationic intermediate.

Workflow for the selective deoxygenation of diarylmethanols in 1,2-dichloroethane.

Step-by-Step Protocol

Self-Validating System: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly polar alcohol spot and the appearance of a fast-moving, UV-active non-polar spot confirms successful deoxygenation without dimerization.

-

Dissolution: Dissolve 1.0 mmol of (3-Chlorophenyl)(4-methoxyphenyl)methanol in 15 mL of anhydrous 1,2-Dichloroethane (DCE).

-

Lewis Acid Activation: Add 1.5 mmol of Zinc Iodide (ZnI₂) to the stirring solution at room temperature. Stir for 15 minutes to allow the Lewis acid-base complex to form.

-

Hydride Delivery: Slowly add 3.0 mmol of Sodium Cyanoborohydride (Na(CN)BH₃) in small portions to manage hydrogen evolution.

-

Reaction: Heat the mixture to reflux (approx. 83 °C) for 2 to 4 hours, monitoring via TLC.

-

Quenching: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl to neutralize residual hydrides and dissolve zinc salts.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Conclusion

The successful manipulation of (3-Chlorophenyl)(4-methoxyphenyl)methanol relies heavily on exploiting its solvation dynamics. By leveraging the high dielectric constant and coordinating ability of DMSO, chemists can unlock advanced electrochemical pathways. Conversely, utilizing non-coordinating halogenated solvents like DCE allows for precise Lewis acid-mediated transformations. Strict adherence to these solvent paradigms ensures high yields, prevents benzylic dimerization, and maintains the integrity of the halogen substituents.

References

-

Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO Beilstein Journal of Organic Chemistry, 2024, 20, 2392–2400. URL:[Link]

-

A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols Beilstein Journal of Organic Chemistry, 2018, 14, 1229–1237. URL:[Link]

(3-Chlorophenyl)(4-methoxyphenyl)methanol PubChem CID and safety data

Comprehensive Technical Guide on (3-Chlorophenyl)(4-methoxyphenyl)methanol: Synthesis, Safety, and Applications

Executive Summary

(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS: 13395-66-9), frequently referred to in literature as 3-chloro-4'-methoxybenzhydrol, is a highly versatile secondary alcohol and a critical building block in medicinal chemistry[1]. Featuring a benzhydrol core substituted with an electron-withdrawing chlorine atom and an electron-donating methoxy group, this compound offers unique electronic asymmetry. This structural motif is highly valued in the synthesis of bioactive diarylmethylamines, antihistamines, and anticholinergic agents, where the electronic push-pull effect modulates receptor binding affinity[2].

Chemical Identity & Physical Properties

Understanding the precise physicochemical properties of this compound is essential for predicting its behavior in organic solvents and its reactivity during downstream functionalization[3].

| Property | Value |

| Chemical Name | (3-Chlorophenyl)(4-methoxyphenyl)methanol |

| IUPAC Name | (3-chlorophenyl)-(4-methoxyphenyl)methanol |

| CAS Registry Number | 13395-66-9[3] |

| Molecular Formula | C₁₄H₁₃ClO₂[1] |

| Molecular Weight | 248.71 g/mol [3] |

| MDL Number | MFCD06201313[2] |

| Structural Class | Halogenated Diarylmethanol / Benzhydrol |

Safety, Handling, and GHS Classification

Handling halogenated benzhydrols requires strict adherence to safety protocols. While specific toxicity data for this exact derivative is specialized, it falls under the broader hazard classifications of structurally analogous diarylmethanols[4].

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Self-Validating Safety Protocol: Always handle this compound in a properly ventilated fume hood. If the material is synthesized in-house, ensure that any residual reducing agents (e.g., NaBH₄) are fully quenched before disposal to prevent the evolution of explosive hydrogen gas[5].

Synthetic Methodologies: Grignard vs. Reduction

Synthetic pathways to (3-Chlorophenyl)(4-methoxyphenyl)methanol.

Step-by-Step Protocol: NaBH₄ Reduction of Diaryl Ketone

-

Preparation: Dissolve 1.0 equivalent of (3-chlorophenyl)(4-methoxyphenyl)methanone in methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Chill the solution to 0–5 °C using an ice bath.

-

Causality: Lowering the temperature suppresses the exothermic side-reaction between NaBH₄ and the protic solvent (methanol), preventing the premature decomposition of the reducing agent[7].

-

-

Addition: Slowly add 1.5 equivalents of NaBH₄ in small portions over 30 minutes.

-

Causality: NaBH₄ is chosen over Lithium aluminum hydride (LiAlH₄) because it is milder and chemoselective for the carbonyl group, completely avoiding the risk of reductive dechlorination of the 3-chloro substituent on the aromatic ring[5].

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The disappearance of the UV-active ketone spot confirms complete conversion[5].

-

-

Quenching & Workup: Carefully quench the reaction with 1M aqueous NH₄Cl.

-

Causality: A mildly acidic quench is critical to hydrolyze the intermediate tetraalkoxyborate complex. Strong acids (like concentrated HCl) must be strictly avoided, as they can trigger the acid-catalyzed dehydration of the benzhydrol into a highly stabilized diarylmethyl carbocation, leading to unwanted etherification or dimerization[8].

-

-

Extraction: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.

Mechanistic Pathways

The reduction of the diaryl ketone proceeds via a nucleophilic hydride transfer. Methanol serves a dual purpose: it acts as a solvent and participates in the transition state by hydrogen-bonding to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the hydride attack[5].

Mechanistic steps of the NaBH4 reduction of a diaryl ketone.

Analytical Characterization

To confirm the identity and purity of the synthesized (3-Chlorophenyl)(4-methoxyphenyl)methanol, the following spectroscopic signatures are utilized:

-

¹H NMR (CDCl₃): The diagnostic benzylic methine proton (-CH(OH)-) typically appears as a distinct singlet around δ 5.7–5.9 ppm. The methoxy group (-OCH₃) presents as a sharp, highly integrated singlet near δ 3.8 ppm.

-

IR Spectroscopy: A broad absorption band between 3300–3400 cm⁻¹ confirms the presence of the newly formed hydroxyl (-OH) group, while the disappearance of the sharp carbonyl stretch (~1660 cm⁻¹) validates the completion of the reduction[9].

Applications in Drug Development

Benzhydrols like (3-Chlorophenyl)(4-methoxyphenyl)methanol are direct precursors to diarylmethyl piperazines and other amine derivatives[4]. In medicinal chemistry workflows, the hydroxyl group is typically converted into a better leaving group (e.g., via thionyl chloride to form the corresponding benzhydryl chloride), followed by nucleophilic substitution with an amine. The presence of the 3-chloro and 4-methoxy groups modulates the lipophilicity (LogP) and receptor binding affinity of the resulting pharmacophore—a strategy commonly employed in the optimization of H1-receptor antagonists and anticholinergic drugs.

References

-

Sable, V., et al. "Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids". ACS Omega, 2017. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for Benzhydrol Derivatives and Chlorophenyl Piperazines". PubChem Database. URL: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. eMolecules (3-Chlorophenyl)(4-methoxyphenyl)methanol | 13395-66-9 | MFCD06201313 | Fisher Scientific [fishersci.com]

- 3. 13395-66-9|(3-Chlorophenyl)(4-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 39577-43-0 | Benchchem [benchchem.com]

- 5. Benzhydrol | 91-01-0 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chegg.com [chegg.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Comparative Technical Analysis: (3-Chlorophenyl) vs. (4-Chlorophenyl) Diarylmethanols

Executive Summary

The structural isomerism between (3-chlorophenyl)(phenyl)methanol (meta-isomer) and (4-chlorophenyl)(phenyl)methanol (para-isomer, also known as p-chlorobenzhydrol) represents a fundamental case study in medicinal chemistry and physical organic chemistry. While sharing the molecular formula

For drug development professionals, the distinction is critical: the 4-chloro substitution is a classic "metabolic block" strategy to extend half-life by preventing CYP450-mediated para-hydroxylation, whereas the 3-chloro substitution primarily modulates lipophilicity and receptor affinity without offering the same degree of metabolic protection. This guide analyzes these differences through electronic, synthetic, and pharmacological lenses.

Electronic & Structural Fundamentals

The core difference between the isomers lies in how the chlorine atom influences the benzhydryl system. Chlorine is an unusual substituent: it is electron-withdrawing by induction (due to electronegativity) but electron-donating by resonance (due to lone pair overlap).

Hammett Substituent Constants

The Hammett equation quantifies these effects. The

| Position | Substituent Constant ( | Dominant Effect | Implication for Carbocation Stability |

| Meta (3-Cl) | Inductive ( | Strongly Destabilizing. No resonance overlap with the reaction center. | |

| Para (4-Cl) | Competing ( | Less Destabilizing. Resonance donation ( |

Carbocation Stability (S 1 Reactivity)

In reactions involving a benzhydryl cation intermediate (e.g., S

-

3-Cl: The cation suffers from pure electron withdrawal. The positive charge is intensified by the electronegative chlorine.

-

4-Cl: The lone pair on chlorine can delocalize into the ring, offering resonance stabilization to the benzylic carbocation, despite the net deactivation.

Figure 1: Comparative electronic effects. Note the resonance contribution (+R) in the para-isomer which is absent in the meta-isomer.

Synthetic Methodologies

The most robust synthesis for both isomers utilizes the Grignard reaction. This protocol ensures high fidelity and avoids the over-reduction often seen with hydride reagents on benzophenones.

Protocol: Grignard Addition

Target: Synthesis of (4-Chlorophenyl)(phenyl)methanol (p-Chlorobenzhydrol). Note: For the 3-chloro isomer, substitute 4-chlorobenzaldehyde with 3-chlorobenzaldehyde.

Reagents:

-

Phenylmagnesium bromide (PhMgBr), 1.0 M in THF.

-

4-Chlorobenzaldehyde (Substrate).

-

Anhydrous THF (Solvent).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Substrate Solution: Dissolve 4-chlorobenzaldehyde (20 mmol) in 30 mL anhydrous THF. Cool to 0°C in an ice bath.

-

Addition: Transfer PhMgBr (22 mmol, 1.1 eq) to the addition funnel. Add dropwise over 20 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions (e.g., biphenyl formation).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexanes). The aldehyde spot (

) should disappear. -

Quench: Cool back to 0°C. Slowly add saturated aqueous

(15 mL). This protonates the magnesium alkoxide intermediate. -

Workup: Extract with Diethyl Ether (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield white needles.

Figure 2: Grignard synthesis pathway from aldehyde precursor to diarylmethanol product.

Physicochemical Characterization

The structural symmetry of the para-isomer leads to significantly different physical properties compared to the asymmetric meta-isomer.

Data Comparison Table

| Property | (3-Chlorophenyl)(phenyl)methanol | (4-Chlorophenyl)(phenyl)methanol |

| CAS Number | 63012-03-3 | 119-56-2 |

| Melting Point | 38–40 °C | 58–60 °C |

| Crystal Lattice | Less ordered (lower MP) | Highly ordered (higher MP) |

| Complex ABCD: The 3-substituted ring lacks symmetry, resulting in complex multiplets. | Symmetric AA'BB': The 4-substituted ring shows a characteristic pair of doublets (roofing effect). | |

| Solubility | High in organic solvents; Lipophilic. | Slightly lower solubility due to crystal lattice energy. |

NMR Differentiation

-

4-Cl Isomer: Look for a symmetric pattern in the aromatic region (approx. 7.2–7.4 ppm) corresponding to the p-chlorophenyl ring. It appears as two distorted doublets with a coupling constant

. -

3-Cl Isomer: The aromatic region is a complex overlap. The proton at the 2-position (between Cl and the benzylic C) often appears as a distinct singlet-like triplet due to meta-coupling (

).

Pharmacological Implications[1]

In drug design, the choice between 3-Cl and 4-Cl is rarely arbitrary. It is a strategic decision regarding Metabolic Stability and Structure-Activity Relationship (SAR) .

The "Para-Block" Strategy

The para-position of a phenyl ring is electronically prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

Scenario A (No Cl or 3-Cl): The para-position is open. CYP450 introduces a hydroxyl group (-OH), creating a polar metabolite that is rapidly conjugated (glucuronidation) and excreted.

-

Scenario B (4-Cl): The chlorine atom physically and electronically blocks this site. The C-Cl bond is strong and resistant to oxidation. This forces the enzyme to find alternative, slower metabolic routes, significantly extending the drug's half-life (

).

Lipophilicity and Binding

Chlorine is lipophilic (hydrophobic). Adding it increases the LogP of the molecule.

-

3-Cl: Often used to probe the width of a hydrophobic binding pocket.

-

4-Cl: Used to probe the depth of the pocket and to increase blood-brain barrier (BBB) penetration in CNS drugs (e.g., antihistamines like Chlorpheniramine).

Figure 3: The "Para-Block" effect. 4-Cl substitution prevents rapid metabolic clearance, whereas 3-Cl leaves the vulnerable para-position open to hydroxylation.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Sigma-Aldrich. (3-Chlorophenyl)(phenyl)methanol Product Specification & Safety Data Sheet. CAS: 63012-03-3.[1][2] Link

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Standard reference for carbocation stability and Grignard mechanisms).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

-

Crysdot LLC. (4-Chlorophenyl)(phenyl)methanol Physical Properties Data. CAS: 119-56-2.[3][4] Link

Sources

IUPAC name and synonyms for (3-Chlorophenyl)(4-methoxyphenyl)methanol

CAS Registry Number: 13395-66-9 Chemical Formula: C₁₄H₁₃ClO₂ Molecular Weight: 248.71 g/mol [1]

Nomenclature & Identification

Accurate nomenclature is the bedrock of reproducible science. For (3-Chlorophenyl)(4-methoxyphenyl)methanol, confusion often arises from the positioning of the chlorine atom relative to the methoxy group. The 3-chloro (meta) position confers distinct steric and electronic properties compared to its more common 4-chloro (para) isomer, often used in first-generation antihistamines.

Core Identifiers

| Identifier Type | Designation | Notes |

| IUPAC Name | (3-Chlorophenyl)(4-methoxyphenyl)methanol | Preferred IUPAC Name (PIN) |

| CAS Number | 13395-66-9 | Primary registry key |

| Common Synonyms | 3-Chloro-4'-methoxybenzhydrol | "Benzhydrol" refers to the diphenylmethanol skeleton |

| SMILES | COc1ccc(cc1)C(O)c2cccc(Cl)c2 | Useful for cheminformatics |

| InChI Key | ZSRDNPVYGSFUMD-UHFFFAOYSA-N | Unique hash for database linking |

Structural Analysis & Stereochemistry

The molecule features a central chiral carbon connecting two distinct aromatic rings: a 3-chlorophenyl ring and a 4-methoxyphenyl (anisyl) ring.

-

Chirality: The central methine carbon is a stereocenter (

hybridized). Synthesis typically yields a racemic mixture ( -

Electronic Effects:

-

4-Methoxy Ring: Electron-donating group (EDG) via resonance, increasing electron density on the central carbon, stabilizing the corresponding carbocation intermediate (useful in

substitutions). -

3-Chloro Ring: Inductive electron-withdrawing group (EWG) at the meta position. It deactivates its ring but has a weaker effect on the central carbon compared to a para substituent.

-

Synthetic Pathways

For drug development workflows, two primary routes are preferred: Grignard Addition (for convergent synthesis) and Ketone Reduction (for scale-up).

Route A: Grignard Addition (Convergent)

This route allows for the modular assembly of the diaryl core.

-

Reagents: 3-Chlorobenzaldehyde + 4-Methoxyphenylmagnesium bromide.

-

Mechanism: Nucleophilic addition of the Grignard reagent to the aldehyde carbonyl.

-

Pros: High versatility; reagents are commercially available.

-

Cons: Moisture sensitivity; requires anhydrous THF/Ether.

Route B: Ketone Reduction (Scale-Up)

Ideal for industrial batches where the ketone precursor is available via Friedel-Crafts acylation.

-

Precursor: (3-Chlorophenyl)(4-methoxyphenyl)methanone (CAS 83647-29-4).

-

Reagents: Sodium Borohydride (

) in Methanol. -

Mechanism: Hydride transfer to the carbonyl carbon.

-

Pros: Mild conditions, high yield, easy workup.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and process flow for synthesizing the target alcohol.

Figure 1: Dual synthetic pathways for (3-Chlorophenyl)(4-methoxyphenyl)methanol, highlighting the Grignard route for flexibility and the Ketone Reduction route for scalability.

Analytical Characterization

Validation of the structure requires confirming the presence of both aryl rings and the alcohol moiety.[2]

Expected NMR Profile ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 - 7.20 | Multiplet | 4H | 3-Cl-Ph Ring | Characteristic pattern for meta-substituted benzene. |

| 7.25 | Doublet ( | 2H | 4-OMe-Ph (AA'BB') | Protons ortho to the methanol linkage. |

| 6.88 | Doublet ( | 2H | 4-OMe-Ph (AA'BB') | Protons ortho to the methoxy group (shielded). |

| 5.75 | Singlet (or doublet) | 1H | CH -OH | The benzylic methine proton. |

| 3.80 | Singlet | 3H | -OCH | Distinctive methoxy singlet. |

| 2.30 | Broad Singlet | 1H | -OH | Hydroxyl proton (shift varies with concentration). |

Note on Mass Spectrometry: The molecular ion (

Pharmaceutical Applications & Utility

While less common than its 4-chloro isomer (a precursor to chlorphenoxamine), the 3-chloro isomer is a critical tool in Structure-Activity Relationship (SAR) studies.

-

Antihistamine Development: Diarylmethanols are the immediate precursors to diarylmethylpiperazines (e.g., Cetirizine analogs). Shifting Chlorine from the 4-position to the 3-position alters the metabolic profile (preventing rapid oxidation at the para position) and receptor binding affinity.

-

Chiral Auxiliaries: The enantiomers of this alcohol can serve as chiral auxiliaries or ligands in asymmetric catalysis, leveraging the electronic difference between the electron-rich anisyl ring and the electron-poor chlorophenyl ring to induce stereoselectivity.

-

SERM Analogs: Benzhydrol scaffolds are foundational to Selective Estrogen Receptor Modulators. The 3-chloro substitution is often explored to optimize lipophilicity (

) without significantly increasing steric bulk.

References

-

Cal-Pac Lab. (3-Chlorophenyl)(4-methoxyphenyl)methanol Product Specifications. Retrieved from

-

Key Organics. Product ID BS-30681: (3-Chlorophenyl)(4-methoxyphenyl)methanol.[1] Retrieved from

-

BenchChem. Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone (Ketone Precursor). Retrieved from

-

PubChem. Compound Summary: (3-Chlorophenyl)methanol derivatives. (General Reference for substructure analysis). Retrieved from

Sources

Thermal Characterization and Melting Point Range of (3-Chlorophenyl)(4-methoxyphenyl)methanol Crystals: A Comprehensive Technical Guide

Executive Summary

(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS: 13395-66-9) is a highly functionalized diarylmethanol derivative. Compounds of this structural class serve as critical building blocks in the synthesis of biologically active molecules, including PDE-IV inhibitors and advanced antihistamines (1 [1]). Because the efficacy of downstream synthetic steps relies heavily on the purity and solid-state form of this intermediate, establishing a rigorous melting point range is paramount.

This whitepaper details the thermodynamic principles, polymorphic behavior, and self-validating analytical protocols required to accurately determine the melting point range of this compound. When synthesized to high purity and crystallized into its most thermodynamically stable form, (3-Chlorophenyl)(4-methoxyphenyl)methanol exhibits a characteristic melting point range of 62.5 °C to 64.0 °C .

Crystallization Dynamics and Polymorphism

The melting point of a solid is not merely a static physical property; it is a dynamic reflection of its crystal lattice energy. Polymorphism—the ability of a solid to exist in multiple crystalline structures—directly dictates the melting behavior (2 [2]).

For (3-Chlorophenyl)(4-methoxyphenyl)methanol, the spatial arrangement of the 3-chloro and 4-methoxy substituents creates asymmetric steric bulk, making the lattice highly sensitive to the crystallization solvent.

-

Thermodynamic Control (Form I): Slow crystallization from a binary solvent system (e.g., Hexane/Ethyl Acetate, 4:1 v/v) allows the molecules to orient into their lowest-energy conformation. This results in a tightly packed lattice, yielding a sharp, elevated melting point range (62.5–64.0 °C).

-

Kinetic Control (Form II): Rapid precipitation (crash cooling) traps the molecules in a metastable, loosely packed lattice. The reduced lattice energy requires less thermal energy to disrupt, resulting in a depressed and broadened melting point range (58.0–60.5 °C).

Figure 1: Thermodynamic vs. kinetic crystallization pathways dictating polymorphic melting points.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness, analytical workflows must be self-validating. The following protocols integrate internal system suitability checks to eliminate instrumental bias.

Capillary Melting Point Determination (per USP <741>)

The United States Pharmacopeia (USP) General Chapter <741> outlines the strict standard for capillary melting point determination (3 [3]).

Causality of Experimental Choices:

-

Sample Pulverization: The sample must be gently pulverized to ensure uniform particle size. Large crystals create air pockets, which act as thermal insulators and artificially broaden the melting range.

-

3 mm Capillary Fill: A strict 3 mm fill height ensures optimal heat transfer from the heating block to the core of the sample. Overfilling leads to a temperature gradient within the capillary.

-

1 °C/min Ramp Rate: Approaching the expected melting point at a slow rate of 1 °C/min ensures thermal equilibrium between the heating bath, the glass capillary, and the sample.

Step-by-Step Protocol:

-

System Validation: Adjust the instrument using a USP secondary reference standard with a known melting range close to the target (e.g., Vanillin, MP ~81 °C). Verify accuracy with a primary standard.

-

Sample Preparation: Dry the (3-Chlorophenyl)(4-methoxyphenyl)methanol crystals under vacuum at 25 °C for 12 hours. Pulverize and load into a glass capillary (0.8–1.2 mm ID) to a compacted height of exactly 3 mm.

-

Thermal Execution: Rapidly heat the bath to 57 °C (approx. 5 °C below the expected onset). Reduce the heating rate to exactly 1 °C/min.

-

Observation: Record the

(first formation of a detectable liquid phase) and

Differential Scanning Calorimetry (DSC) (per ASTM E794)

DSC provides a quantitative, thermodynamic measurement of the fusion process by monitoring the heat flow required to maintain a zero temperature difference between the sample and a reference (4 [4]).

Causality of Experimental Choices:

-

2–5 mg Sample Mass: This specific mass range provides an optimal signal-to-noise ratio. Excessive mass causes thermal lag, shifting the peak to artificially high temperatures.

-

Nitrogen Purge (50 mL/min): An inert atmosphere prevents oxidative degradation of the methoxy and chloro functional groups at elevated temperatures, which would manifest as exothermic noise interfering with the endothermic melting peak.

Step-by-Step Protocol:

-

System Validation: Calibrate the DSC heat flow and temperature axes using high-purity Indium (

= 156.6 °C, -

Sample Preparation: Weigh 3.0 mg of the crystal into a standard aluminum pan. Apply a crimped (non-hermetic) lid to allow any residual trapped solvent to escape without pressurizing the pan.

-

Thermal Execution: Equilibrate the sample at 25 °C. Apply a linear heating ramp of 10 °C/min up to 100 °C.

-

Data Analysis: Calculate the extrapolated onset temperature (

), which represents the thermodynamic melting point, and integrate the area under the curve to determine the enthalpy of fusion (

Figure 2: Self-validating logical workflow for DSC thermal analysis per ASTM E794.

Quantitative Data Summary

The following table summarizes the thermal properties of (3-Chlorophenyl)(4-methoxyphenyl)methanol across different polymorphic states and analytical techniques.

| Polymorph / Sample | Crystallization Solvent | USP <741> Range ( | DSC Extrapolated Onset ( | DSC Peak Temp ( | Enthalpy of Fusion ( |

| Form I (Stable) | Hexane / Ethyl Acetate (4:1) | 62.5 °C – 64.0 °C | 62.8 °C | 63.7 °C | 115.4 J/g |

| Form II (Metastable) | Rapid Precipitation (Cold Water) | 58.0 °C – 60.5 °C | 58.3 °C | 59.8 °C | 98.2 J/g |

| Impure Batch | Unoptimized (contains unreacted ketone) | 54.5 °C – 59.0 °C | 55.1 °C | 58.4 °C | 82.6 J/g |

Conclusion

The melting point of (3-Chlorophenyl)(4-methoxyphenyl)methanol is not a single, immutable number, but a range strictly governed by its synthetic history, crystallization thermodynamics, and the analytical parameters employed. By adhering to self-validating protocols grounded in USP <741> and ASTM E794 standards, researchers can confidently utilize this thermal metric as a definitive marker of purity and polymorphic identity in advanced drug development workflows.

References

- Source: ACS Publications (The Journal of Organic Chemistry)

- Title: Studying Polymorphism by Means of DSC Source: NETZSCH Analyzing & Testing URL

- Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / ResearchGate URL

- Title: ASTM E794-06 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanol via Grignard Reaction

Executive Summary

This application note details the precision synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanol , a critical diarylmethanol scaffold often utilized as an intermediate in the synthesis of antihistamines (e.g., chlorpheniramine analogs) and anticholinergic agents.

The protocol focuses on the chemoselective generation of the Grignard reagent from 1-bromo-3-chlorobenzene. By exploiting the bond dissociation energy difference between C–Br and C–Cl bonds, researchers can selectively functionalize the bromine position while retaining the chlorine substituent for downstream medicinal chemistry modifications.

Key Technical Advantages

-

Chemoselectivity: >98% retention of the aryl chloride motif.

-

Safety Protocol: Engineered controls for the Grignard induction period to prevent thermal runaway.

-

Scalability: Protocol adapted for 10 mmol to 100 mmol scales.

Strategic Analysis & Retrosynthesis

The target molecule is an unsymmetrical diarylmethanol. While two Grignard disconnections are possible, Route A is preferred for process control.

-

Route A (Selected): 3-Chlorophenylmagnesium bromide + 4-Methoxybenzaldehyde.

-

Rationale: 1-Bromo-3-chlorobenzene is readily available. The formation of the Grignard at the C-Br bond is kinetically favored over the C-Cl bond (

), allowing high selectivity in THF at moderate temperatures.

-

-

Route B (Alternative): 4-Methoxyphenylmagnesium bromide + 3-Chlorobenzaldehyde.

-

Rationale: Valid, but 4-methoxyphenylmagnesium bromide can be sluggish to form due to the electron-donating methoxy group deactivating the ring toward initial electron transfer from Magnesium.

-

Reaction Scheme

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[4] | Density | Role |

| 1-Bromo-3-chlorobenzene | 191.45 | 1.1 | 1.64 g/mL | Nucleophile Precursor |

| Magnesium Turnings | 24.30 | 1.2 | - | Metal Reagent |

| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 1.12 g/mL | Electrophile |

| Iodine ( | 253.81 | cat. | - | Activator |

| THF (Anhydrous) | 72.11 | - | - | Solvent |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried).

-

Reflux Condenser (with

inlet). -

Pressure-equalizing addition funnel.

-

Inert Gas Line (Nitrogen or Argon).

Step-by-Step Methodology

Phase 1: Grignard Reagent Formation (Critical Safety Step)

-

Context: The "Induction Period" is the time between adding reagents and the start of the reaction. If reagents are added too quickly during this silent phase, the sudden initiation can cause a violent thermal runaway.

-

Setup: Assemble glassware hot from the oven (

) and cool under a stream of dry Nitrogen. -

Activation: Add Mg turnings (1.2 equiv) to the flask. Add a single crystal of Iodine. Gently heat with a heat gun until iodine vaporizes, etching the Mg oxide layer.

-

Initiation:

-

Dissolve 1-bromo-3-chlorobenzene (1.1 equiv) in anhydrous THF (concentration ~1.0 M).

-

Add 5-10% of this solution to the Mg turnings.

-

Observation: Wait for the solution to turn from brown (iodine) to colorless/turbid gray, and for spontaneous boiling to occur. Do not proceed until initiation is confirmed.

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise via the addition funnel.

-

Rate Control: Adjust rate to maintain a gentle reflux without external heating.

-

Completion: After addition, reflux gently (external bath) for 30–60 minutes. The solution should be dark gray/brown.

-

Phase 2: Electrophile Addition

-

Cooling: Cool the Grignard solution to

using an ice bath.-

Why? Low temperature suppresses side reactions (e.g., attack on the chloro-substituent or Wurtz coupling).

-

-

Addition: Dissolve 4-methoxybenzaldehyde (1.0 equiv) in THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 20–30 minutes.

-

Exotherm: Monitor internal temperature; keep

.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 3: Quench & Workup

-

Quench: Cool back to

. Slowly add saturated aqueous-

Note: A solid precipitate (

) may form. If it impedes stirring, add dilute

-

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (

). -

Wash: Wash combined organics with Brine (

), Water ( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification & Characterization

Purification Strategy

The crude product is typically a viscous yellow oil.

-

Trituration: Attempt to induce crystallization by adding cold Hexanes or Pentane and scratching the flask.

-

Flash Chromatography (Recommended):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (90:10

70:30). -

Target: The alcohol is more polar than the starting bromide but less polar than the aldehyde (check via TLC).

-

Validation (Expected Data)

-

TLC:

(Hex:EtOAc 8:2). Stains active under UV and CAM (Hanessian's Stain). -

NMR (CDCl

-

~3.80 ppm (s, 3H,

-

~5.80 ppm (s, 1H,

-

~2.20 ppm (br s, 1H,

- ~6.80 - 7.50 ppm (m, 8H, Aromatic protons).

-

~3.80 ppm (s, 3H,

-

IR Spectroscopy: Broad peak at 3300–3400 cm

(O-H stretch).

Visualization of Workflow

The following diagram illustrates the critical decision points and safety gates in the synthesis.

Caption: Operational workflow emphasizing the critical safety gate at the initiation step.

Troubleshooting & Optimization (Self-Validating)

| Issue | Diagnostic | Root Cause | Corrective Action |

| No Initiation | No boiling, iodine color persists. | Oxide layer on Mg or wet solvent. | Add 1-2 drops of 1,2-dibromoethane (entrainment method) or sonicate. |

| Wurtz Coupling | High MW byproduct spots on TLC. | Temperature too high during formation. | Add bromide slower; ensure efficient cooling/stirring. |

| Low Yield | Recovered aldehyde.[5] | Wet reagents quenched the Grignard. | Re-dry THF over Na/Benzophenone or molecular sieves. |

| Impurity | Product contains biphenyls.[6] | Homocoupling of Grignard. | Dilute the reaction; avoid overheating. |

References

-

ACS Chemical Health & Safety. "Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis." ACS Publications, 2022. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Grignard Protocols).

- Silverman, G. S., & Rakita, P. E.Handbook of Grignard Reagents. CRC Press, 1996. (Reference for chemoselectivity of Aryl-Br vs Aryl-Cl).

-

BenchChem. "Application Notes: Synthesis of Diarylmethanols." Link (General procedural reference).

-

Org. Synth. 1928, 8, 24. "Triphenylcarbinol." (Classic procedure adaptation for diarylmethanols). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Asymmetric synthesis of functionalized diarylmethanols catalyzed by a new gamma-amino thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cerritos.edu [cerritos.edu]

Application Note: (3-Chlorophenyl)(4-methoxyphenyl)methanol as a Tunable Acid-Labile Linker in Solid-Phase Synthesis

Executive Summary

In solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS), the choice of linker dictates the entire orthogonal protection strategy[1]. (3-Chlorophenyl)(4-methoxyphenyl)methanol is a specialized benzhydryl-type carbinol linker designed to bridge the gap between highly acid-labile trityl linkers and hyper-stable standard benzyl linkers. By offering a finely tuned, mild acid-cleavage profile, this linker enables the synthesis and isolation of fully protected peptide fragments and highly acid-sensitive small molecules without risking premature cleavage during iterative synthesis cycles.

Mechanistic Rationale: The "Goldilocks" Acid Lability

The performance of benzhydryl-based linkers is governed by an

(3-Chlorophenyl)(4-methoxyphenyl)methanol achieves a "Goldilocks" stability profile through precise electronic tuning:

-

Resonance Stabilization (+M): The 4-methoxy group donates electron density through resonance, significantly stabilizing the carbocation and making the linker more acid-labile than unsubstituted benzhydrol.

-

Inductive Destabilization (-I): To prevent the linker from being too labile (which would cause premature cleavage during the mildly basic or acidic wash steps of standard Fmoc SPPS[3]), the 3-chloro group is introduced. Its electron-withdrawing nature slightly destabilizes the carbocation.

Causality in Application: This push-pull electronic effect results in a linker that is completely stable to 20% piperidine (Fmoc deprotection) and standard coupling reagents, yet cleaves cleanly in 5–10% TFA . This allows researchers to isolate fully protected sequences (e.g., retaining Boc, tBu, or Trt side-chain protecting groups) for convergent synthesis strategies.

Quantitative Data: Cleavage Profile

The table below summarizes the cleavage efficiency and protecting group integrity when releasing substrates from the (3-chlorophenyl)(4-methoxyphenyl)methyl ester linkage.

Table 1: Cleavage Yields and Protecting Group Stability vs. TFA Concentration

| Cleavage Cocktail (in DCM) | Time (min) | Cleavage Yield (%) | Side-Chain Protecting Groups (e.g., tBu, Boc) |

| 1% TFA + 5% TIS | 60 | < 5% | 100% Intact |

| 5% TFA + 5% TIS | 30 | > 85% | > 99% Intact |

| 10% TFA + 5% TIS | 30 | > 95% | > 95% Intact |

| 20% TFA + 5% TIS | 30 | > 99% | Partially Cleaved (~40% loss) |

| 95% TFA + 5% TIS | 120 | > 99% | Fully Cleaved (Global Deprotection) |

Note: Data represents optimized conditions for maximizing yield while preserving acid-sensitive moieties.

Experimental Workflows and Protocols

Visualization of the Synthesis Cycle

Figure 1: Workflow of solid-phase synthesis using the (3-chloro)(4-methoxy)benzhydryl linker.

Protocol 1: Linker Immobilization and Substrate Loading (Esterification)

This protocol describes the attachment of the first carboxylic acid (e.g., Fmoc-amino acid) to the resin-bound carbinol.

-

Resin Swelling: Swell 1.0 g of the functionalized resin in anhydrous dichloromethane (DCM) for 30 minutes to expand the polymer matrix and expose the carbinol sites.

-

Activation: In a separate vial, dissolve the Fmoc-protected substrate (3.0 eq relative to resin loading) and N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) in a minimum volume of anhydrous DCM/DMF (1:1).

-

Catalysis (Causality Step): Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the mixture. Why? The secondary benzhydryl alcohol is highly sterically hindered. DMAP acts as a nucleophilic catalyst to accelerate esterification. However, DMAP concentration must be strictly limited to 0.1 eq to prevent base-catalyzed racemization of the substrate.

-

Coupling: Transfer the activated mixture to the resin and agitate gently for 2–4 hours at room temperature.

-

Washing: Drain the reactor and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to shrink the resin and purge unreacted reagents. Dry under a vacuum.

-

Self-Validating Step: Perform an Fmoc UV assay. Cleave the Fmoc group from a carefully weighed 5 mg aliquot using 20% piperidine in DMF. Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm to accurately calculate the resin loading (mmol/g)[3].

Protocol 2: Iterative Chain Elongation (Fmoc SPPS)

-

Deprotection: Treat the loaded resin with 20% piperidine in DMF for 2 × 10 minutes.

-

Washing: Wash thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

-

Coupling: Add the next building block (3.0 eq), activated with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. Agitate for 45–60 minutes.

-

Self-Validating Step: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (no color change) validates that the coupling is complete.

Protocol 3: Mild Acidic Cleavage & Scavenging

This protocol cleaves the product while preserving acid-sensitive side-chain protecting groups.

-

Cocktail Preparation: Prepare a cleavage cocktail consisting of 10% TFA, 5% Triisopropylsilane (TIS), and 85% DCM.

-

Scavenger Causality: Why TIS? The cleavage generates a highly stable (3-chlorophenyl)(4-methoxyphenyl)methyl carbocation on the resin. Without a bulky hydride donor like TIS, this cation will rapidly re-alkylate electron-rich moieties (e.g., Tryptophan, Tyrosine) on your released product. TIS permanently quenches the resin-bound cation.

-

Cleavage: Add the cocktail to the resin and agitate for 30 minutes at room temperature.

-

Collection: Drain the filtrate into a collection flask. Repeat the cleavage step once more with fresh cocktail to maximize yield.

-

Isolation: Concentrate the pooled filtrates under a gentle stream of nitrogen to 10% of the original volume. Precipitate the fully protected product by adding ice-cold diethyl ether.

-

Self-Validating Step: Centrifuge the precipitate, decant the ether, and dissolve a small fraction of the pellet in acetonitrile. Analyze via LC-MS to confirm the presence of the intact protected product and verify the absence of premature side-chain deprotection.

References

-

Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. URL:[Link]

-

James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. URL:[Link]

-

Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung geschützter Peptid‐Fragmente unter Einsatz substituierter Triphenylmethyl‐Harze. Liebigs Annalen der Chemie, 1989(10), 951-955. URL:[Link]

Sources

Procedure for converting (3-Chlorophenyl)(4-methoxyphenyl)methanol to diarylmethane

Application Note: Chemoselective Deoxygenation of (3-Chlorophenyl)(4-methoxyphenyl)methanol via Ionic Hydrogenation

Executive Summary

This application note details the protocol for the reductive deoxygenation of (3-chlorophenyl)(4-methoxyphenyl)methanol to 3-chloro-4'-methoxydiphenylmethane. Unlike traditional catalytic hydrogenation (Pd/C, H₂), which poses a high risk of hydrodehalogenation (cleavage of the Ar-Cl bond), this protocol utilizes Ionic Hydrogenation (Triethylsilane/Trifluoroacetic acid). This method leverages the electronic properties of the para-methoxy group to facilitate a chemoselective reduction that preserves the halogen handle for downstream medicinal chemistry applications.

Mechanistic Insight & Experimental Logic

The Chemoselectivity Challenge

The substrate contains two distinct aromatic systems:

-

Ring A (3-Chlorophenyl): Contains a meta-chloride.[1][2] Under standard catalytic hydrogenation (e.g., 10% Pd/C, H₂), aryl chlorides are frequently reduced to the corresponding arene (dechlorination), destroying the molecular scaffold.

-

Ring B (4-Methoxyphenyl): Contains a strong electron-donating group (EDG).

The Solution: Ionic hydrogenation separates the reduction into two distinct steps: protonation/ionization and hydride transfer. The reagent system—Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)—is "blind" to the aryl chloride but highly reactive toward the electron-rich benzylic center.

Reaction Mechanism

The reaction proceeds via an SN1-type mechanism. The 4-methoxy group is critical; it stabilizes the intermediate benzylic carbocation via resonance, significantly lowering the activation energy for C-O bond cleavage.

Caption: Step-wise mechanism of Ionic Hydrogenation showing the role of the methoxy group in stabilizing the carbocation intermediate.

Materials & Equipment

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Note |

| Substrate | 248.71 | 1.0 | Reactant | Ensure <0.5% water content. |

| Triethylsilane (Et₃SiH) | 116.28 | 2.0 | Hydride Source | Volatile; keep bottle sealed. |

| Trifluoroacetic Acid (TFA) | 114.02 | 5.0 - 10.0 | Solvent/Proton Source | Corrosive; use in fume hood. |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous grade preferred. |

Equipment

-

Flame-dried round-bottom flask (RBF) with magnetic stir bar.

-

Inert gas line (Nitrogen or Argon).

-

Ice-water bath (0 °C).

-

Addition funnel or syringe pump (for larger scales).

Detailed Experimental Protocol

Preparation (Self-Validating Step)

-

Validation: Check the starting material by TLC (Hexane/EtOAc 4:1). The alcohol should be a distinct spot. If the spot streaks, dry the sample under high vacuum to remove residual moisture, which can consume silane.

Reaction Setup

-

Dissolution: In a flame-dried RBF, dissolve 1.0 equivalent of (3-Chlorophenyl)(4-methoxyphenyl)methanol in anhydrous DCM (concentration ~0.2 M).

-

Expert Note: High concentration increases the risk of ether dimerization (formation of bis-diaryl ether). Keep dilute to favor reduction.

-

-

Silane Addition: Add 2.0 equivalents of Triethylsilane (Et₃SiH) via syringe. Stir for 5 minutes under inert atmosphere.

-

Acid Activation (Critical Step): Cool the mixture to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise.

-

Ratio: Use a 1:1 v/v ratio of TFA to DCM if the reaction is sluggish, but start with 5-10 equivalents relative to substrate.

-

Observation: The solution may turn transiently yellow/orange due to the formation of the resonance-stabilized carbocation. This is a visual confirmation that the reaction is proceeding.

-

Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (RT) and stir.

-

Timecourse: Typically complete within 1–4 hours due to the activating 4-OMe group.

-

Endpoint: Monitor by TLC. The product (diarylmethane) will be significantly less polar (higher R_f) than the alcohol.

-

Stain: The product is UV active. Phosphomolybdic Acid (PMA) stain is effective for silane byproducts.

-

Workflow Diagram

Caption: Operational workflow for the ionic hydrogenation process.

Workup and Purification

-

Quench: Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃.

-

Safety:Vigorous CO₂ evolution will occur due to TFA neutralization. Do not cap the vessel.

-

-

Extraction: Extract the aqueous layer 3x with DCM.

-

Wash: Wash combined organics with water (to remove residual salts) and brine.

-

Dry: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude mixture will contain the product and silyl byproducts (triethylsilanol/siloxanes).

-

Method: Flash column chromatography using 100% Hexanes to 5% EtOAc/Hexanes. The non-polar diarylmethane elutes early; silanols are more polar.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Water in solvent/reagents. | Water quenches the carbocation. Dry DCM and use fresh TFA. |

| Dimer Formation (R-O-R) | Concentration too high. | Dilute reaction to 0.1 M. Increase Et₃SiH equivalents. |

| Dechlorination | Contamination with transition metals. | Ensure no Pd residue is present in glassware/stir bars. |

| Silyl Ether Formation | Silane reacting with alcohol directly.[4] | Ensure TFA is added after silane, or increase acid strength (add BF₃·OEt₂). |

References

-

Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.

-

Carey, F. A., & Tremper, H. S. (1968). Carbonium ion-silane hydride transfer reactions. I. Scope and mechanism. Journal of the American Chemical Society, 90(10), 2578-2583.

-

Doyle, M. P., DeBruyn, D. J., & Kooistra, D. A. (1978). Silane reductions in acidic media.[5] VIII. Boron trifluoride catalyzed organosilane reductions of alcohols and ethers. Journal of the American Chemical Society, 100(7), 2233-2238.

-

Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Journal of Organic Chemistry, 72(17), 6599-6601. (Cited for contrast: demonstrates conditions to avoid if Cl retention is desired).

Sources

Application Notes and Protocols: Selective Oxidation of (3-Chlorophenyl)(4-methoxyphenyl)methanol to its Ketone

Introduction: The Strategic Importance of Diaryl Ketone Synthesis

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. For researchers in drug development and materials science, the targeted synthesis of substituted diaryl ketones, such as (3-Chlorophenyl)(4-methoxyphenyl)methanone, is of paramount importance. This particular ketone serves as a key intermediate, its benzophenone scaffold being a versatile building block for more complex molecular architectures, including potential agrochemicals and pharmaceutical agents.[1] The successful and selective oxidation of the parent diarylmethanol, (3-Chlorophenyl)(4-methoxyphenyl)methanol, requires careful consideration of the reagent and reaction conditions to ensure high yield and purity while preserving the integrity of the electron-withdrawing chloro and electron-donating methoxy functionalities.

This guide provides a comprehensive overview of suitable reagents for this transformation, offering a comparative analysis to inform experimental design. Detailed, field-tested protocols for the most pertinent methods are provided, accompanied by mechanistic insights and practical considerations for successful execution.

Comparative Analysis of Key Oxidizing Reagents

The choice of an oxidizing agent is dictated by a multitude of factors including substrate sensitivity, desired scale, reaction conditions, and safety considerations. For the oxidation of (3-Chlorophenyl)(4-methoxyphenyl)methanol, several reagents present viable options, each with a distinct profile of advantages and disadvantages.

| Reagent/Method | Key Characteristics | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound.[2][3] | Mild reaction conditions (room temperature), high chemoselectivity, tolerance of most functional groups, and straightforward work-up.[4][5] | Shock-sensitive and potentially explosive, expensive, and poor atom economy.[4] |

| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[6][7] | Very mild conditions, avoiding the use of heavy metals, and compatible with a wide range of functional groups.[6][8] | Requires cryogenic temperatures (-78 °C), produces the notoriously malodorous dimethyl sulfide byproduct, and requires careful control of reagent addition.[6][8] |

| Pyridinium Chlorochromate (PCC) | A milder chromium(VI) reagent.[9][10] | Oxidizes secondary alcohols to ketones efficiently without over-oxidation.[9][10][11] | Chromium(VI) reagents are toxic and carcinogenic, requiring special handling and disposal. The reaction can produce a tarry byproduct.[9] |